4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, dimethylamino and dimethylsulfamoyl groups, and a pyridinyl-ethyl-phenyl moiety.
Preparation Methods
The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Chlorination: Introduction of the chloro group through electrophilic substitution.
Amidation: Formation of the benzamide core by reacting the amine with an appropriate acid chloride.
Dimethylation: Introduction of the dimethylamino and dimethylsulfamoyl groups through nucleophilic substitution reactions.
Coupling: Final coupling with the pyridinyl-ethyl-phenyl moiety using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or dimethylamino groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzamide bond.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and toxicity profiles.
Mechanism of Action
The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide include other benzamide derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .
- Substituted benzamides with different halogen or alkyl groups .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27ClN4O3S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-pyridin-3-ylethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H27ClN4O3S/c1-28(2)22-15-21(25)23(33(31,32)29(3)4)14-20(22)24(30)27-19-9-5-7-17(13-19)10-11-18-8-6-12-26-16-18/h5-9,12-16H,10-11H2,1-4H3,(H,27,30) |
InChI Key |
SHQLWECHAXGTCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C(=O)NC2=CC=CC(=C2)CCC3=CN=CC=C3)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.